Product packaging for Isobornyl methacrylate(Cat. No.:CAS No. 16868-12-5)

Isobornyl methacrylate

Cat. No.: B097067
CAS No.: 16868-12-5
M. Wt: 222.32 g/mol
InChI Key: IAXXETNIOYFMLW-UHFFFAOYSA-N
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Description

Isobornyl methacrylate (IBOMA, CAS 7534-94-3) is a rigid, bicyclic methacrylate monomer. Its structure features a bulky, hydrophobic isobornyl group derived from the camphene skeleton attached to a methacrylate functionality, which enables free-radical polymerization . This unique architecture is the key to its valuable properties, making it a subject of research for high-performance applications. The bulky, "cage-like" side group of IBOMA provides exceptional steric hindrance, which directly imparts a high glass-transition temperature (Tg) and extreme rigidity to polymer chains, resulting in materials with high hardness and scratch resistance . Furthermore, this structure is responsible for significantly reducing polymerization shrinkage, a critical factor in precision applications like dental restoratives and optical adhesives, as it counteracts the typical volume collapse during curing . The isobornyl group is highly hydrophobic, making polymers containing IBOMA effective at repelling water and resisting humidity, thereby enhancing the durability of coatings and composites . This steric hindrance also contributes to excellent UV and weather stability by scavenging free radicals, which helps materials resist yellowing and maintain gloss when exposed to outdoor conditions . IBOMA acts as a reactive diluent with low volatility, helping to reduce viscosity in formulations without the high VOC content associated with traditional solvents, and it exhibits good compatibility with various acrylic, polyester, and urethane resins . Research into IBOMA spans several fields due to this combination of properties. In coatings and inks , it is investigated for formulating high-solid and UV-curable systems to enhance durability, abrasion resistance, and chemical resistance while lowering VOC emissions . For adhesives , it contributes to high bonding strength, heat resistance, and low shrinkage in structural and pressure-sensitive formulations . In optical materials , its ability to produce clear polymers with a high refractive index and low internal stress makes it suitable for lenses, waveguides, and optical adhesives . A prominent area of study is in dental materials , where IBOMA is explored as a diluent monomer in resin composites to effectively reduce polymerization shrinkage stress and water sorption, potentially improving the longevity of dental restorations . It is also used in 3D printing resins to enable the production of rigid, durable printed parts . IBOMA is a versatile monomer that provides researchers with a tool to develop advanced polymeric materials characterized by toughness, low shrinkage, and exceptional resistance to environmental factors.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H22O2 B097067 Isobornyl methacrylate CAS No. 16868-12-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl) 2-methylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C14H22O2/c1-9(2)12(15)16-11-8-10-6-7-14(11,5)13(10,3)4/h10-11H,1,6-8H2,2-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAXXETNIOYFMLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)OC1CC2CCC1(C2(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID10860016
Record name 2-Bornyl methacrylate
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Molecular Weight

222.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Liquid, Clear liquid; [MSDSonline]
Record name 2-Propenoic acid, 2-methyl-, (1R,2R,4R)-1,7,7-trimethylbicyclo[2.2.1]hept-2-yl ester, rel-
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Record name Isobornyl methacrylate
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Boiling Point

112-117 °C at 0.33 kPa
Record name ISOBORNYL METHACRYLATE
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Density

0.980 @ 25 °C
Record name ISOBORNYL METHACRYLATE
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Vapor Pressure

0.11 [mmHg], 0.11 mm Hg @ 25 °C /Estimated/
Record name Isobornyl methacrylate
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CAS No.

7534-94-3, 16868-12-5
Record name 2-Propenoic acid, 2-methyl-, (1R,2R,4R)-1,7,7-trimethylbicyclo[2.2.1]hept-2-yl ester, rel-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Bornyl methacrylate
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Record name Exo-1,7,7-trimethylbicyclo[2.2.1]hept-2-yl methacrylate
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Synthesis and Derivation Methodologies for Isobornyl Methacrylate

Conventional Esterification Approaches for Isobornyl Methacrylate (B99206) Synthesis

The primary conventional method for producing isobornyl methacrylate is through the esterification of isoborneol (B83184) with methacrylic acid or its derivatives. ontosight.aifscichem.com This process typically requires an acid catalyst to facilitate the reaction. ontosight.ai Isoborneol, a bicyclic monoterpenoid alcohol, serves as the alcohol component in this reaction.

Another established conventional route involves the transesterification of isoborneol with a lower alkyl ester of methacrylic acid, such as methyl methacrylate. google.comepo.org This reaction is often driven to completion by removing the lower-boiling alcohol byproduct (e.g., methanol) through distillation. epo.org While isoborneol is the direct precursor, it is not always the most economical starting material. An alternative synthesis starts with isobornyl acetate (B1210297), a more readily available commercial product. google.com This method involves a two-stage, one-pot process where isobornyl acetate is first converted to isoborneol, which is then subsequently reacted with methyl methacrylate via transesterification without isolating the intermediate alcohol. google.com

A different approach utilizes methacrylic anhydride (B1165640) instead of methacrylic acid. In one documented method, (+)-isoborneol is dissolved in toluene (B28343) with 4-methoxyphenol (B1676288) as a polymerization inhibitor. The reaction proceeds by adding 4-dimethylamino pyridine, followed by the dropwise addition of methacrylic anhydride, and heating the mixture to 80 °C. chemicalbook.com

These conventional methods are well-established for industrial-scale production, providing high-purity IBMA essential for its applications in coatings, adhesives, and other polymer systems. ontosight.aifscichem.com

Table 1: Conventional Synthesis Reaction Parameters

Starting MaterialReagentsCatalyst/PromoterSolventTemperature
(+)-IsoborneolMethacrylic anhydride4-dimethylamino pyridineToluene80 °C
Isobornyl acetateMethyl methacrylateTransesterification catalystNot specifiedNot specified
IsoborneolMethacrylic acidAcid catalystNot specifiedNot specified

This table summarizes conditions from a representative conventional synthesis method. chemicalbook.com

Bio-based Synthesis Routes for this compound

Reflecting a growing emphasis on sustainable chemistry, significant research has focused on deriving this compound from renewable biological resources. Terpenes, naturally abundant compounds, serve as key feedstocks for these bio-based syntheses. rsc.org

A prominent bio-based route involves the direct acid-catalyzed addition of methacrylic acid to camphene (B42988). epo.org Camphene is a renewable bicyclic monoterpene. google.com This reaction is a standard industrial method for producing bio-based IBMA. nsf.gov Various acid catalysts can be employed, including strong acid ion-exchange resins like Amberlyst 15. foreverest.net However, a noted drawback of using such resins in continuous flow reactors is the potential loss of catalyst activity over several cycles. google.com To overcome issues associated with unreacted methacrylic acid affecting product stability and the generation of wastewater from neutralization steps, process optimization has been a key focus. foreverest.net Innovations include the use of molecular sieves or specific solid acid catalysts composed of metal halides to drive the reaction between camphene and methacrylic acid at moderate temperatures (30°C to 90°C). foreverest.net

Another effective bio-based pathway begins with camphor (B46023), a terpene naturally abundant in the essential oils of plants like Artemisia arborescens (Absinthe). sciforum.netmdpi.com In a study utilizing essential oil from this plant, camphor was found to be the main constituent, at 71.8%. mdpi.com The synthesis involves a two-step process:

Reduction of Camphor: Camphor is first reduced to a mixture of isoborneol and its stereoisomer, borneol. This reduction is commonly achieved using sodium borohydride (B1222165) (NaBH₄) in a solvent like methanol. The reaction mixture is heated to facilitate the conversion. mdpi.comresearchgate.net

Esterification of Isoborneol: The resulting isoborneol/borneol mixture is then esterified. This is accomplished by reacting the alcohol with methacryloyl chloride in the presence of a base, such as triethylamine, in a solvent like dichloromethane. The reaction is typically initiated at a low temperature (in an ice bath) and then allowed to proceed at room temperature. researchgate.net

This method successfully produces a methacrylic monomer with a renewable carbon content of 80%, highlighting a viable route from a purified natural extract to a valuable industrial monomer. sciforum.netmdpi.com

Table 2: Bio-synthesis of IBMA from Camphor

StepReactantsReagentsSolventConditions
1. Reduction CamphorSodium borohydride (NaBH₄)Methanol (MeOH)Heated to 60 °C for 1 hour
2. Esterification Isoborneol/borneol mixtureMethacryloyl chloride, TriethylamineDichloromethaneStirred in an ice bath, then 24 hours at room temperature

This table outlines the key steps and conditions for synthesizing this compound from camphor as described in research. mdpi.comresearchgate.net

Photocatalytic Synthesis Methods for Bio-derived this compound

To further align with the principles of green chemistry, photocatalytic methods for synthesizing IBMA have been developed. These methods offer milder reaction conditions, shorter reaction times, and simpler purification processes, avoiding the need for high temperatures or pressures. google.com

One such method involves the direct reaction of camphene and methacrylic acid using a photocatalyst. The reactants, along with a polymerization inhibitor and the catalyst, are mixed in a transparent reactor and irradiated with UV light. google.comforeverest.net The reaction proceeds via a photocatalytic mechanism, leading to the formation of this compound. After the reaction is complete, the product can be easily isolated by rotary evaporation. google.com This approach not only utilizes a renewable feedstock (camphene) but also employs an energy-efficient and environmentally benign activation method, reducing the reliance on petroleum-based raw materials and harsh reaction conditions. google.com

Polymerization of Isobornyl Methacrylate

Homopolymerization Investigations of Isobornyl Methacrylate (B99206)

The study of how isobornyl methacrylate (IBMA) polymerizes on its own is crucial for understanding its fundamental reaction kinetics and for developing tailored polymers.

The free-radical polymerization of this compound has been the subject of kinetic studies to understand the influence of various factors on the reaction rate. Research has shown that the polymerization rate can be influenced by the presence of other polymers, such as polyisobutylene (B167198) (PIB). acs.orgacs.org Increasing the molar mass of PIB in a solution with IBOMA leads to a higher polymerization rate. acs.orgacs.org This is attributed to a decrease in the free volume of the system, which in turn reduces the termination rate of the polymerization process. acs.orgacs.org

Conversely, increasing the concentration of a specific PIB in the initial mixture results in a less pronounced gel effect. acs.orgacs.org The gel effect, or autoacceleration, is a phenomenon where the polymerization rate increases rapidly. The presence of PIB mitigates this by reducing the relative change in free volume as the reaction progresses. acs.orgacs.org Kinetic models based on free-volume theory have been successfully applied to fit the experimental data of polymerization rates in homogeneous solutions of IBOMA and PIB. acs.orgarxiv.org

Interestingly, the presence of oxygen can significantly retard the free-radical polymerization of IBMA and lead to the observation of two maxima in the isothermal polymerization rate, a phenomenon described as a "double gel effect". arxiv.org The first maximum is attributed to the reduced diffusion of polymer radicals to the oxygen-rich boundary, while the second is linked to the decreased solubility and diffusion of oxygen in the reaction medium at higher conversions. arxiv.org

Table 1: Factors Influencing Free-Radical Homopolymerization of this compound

Factor Observation Reference
Increased Molar Mass of Polyisobutylene (PIB) Increased polymerization rate acs.orgacs.org
Increased Concentration of PIB Less pronounced gel effect acs.orgacs.org
Presence of Oxygen Retardation of polymerization, "double gel effect" arxiv.org

Emulsion polymerization is a common industrial technique for producing polymer dispersions. However, the homopolymerization of the highly hydrophobic this compound via batch emulsion polymerization presents significant challenges, primarily leading to coagulation during the process. ehu.esehu.es This is likely due to mass transport limitations arising from the monomer's high hydrophobicity. ehu.esehu.es

Various strategies have been explored to overcome these challenges. One effective approach is the introduction of a small amount of a more hydrophilic comonomer. For instance, substituting just 5% of IBMA with methyl methacrylate (MMA) has been shown to significantly improve the stability of the dispersion and reduce the amount of coagulum formed. ehu.esehu.es

The choice of surfactant is also critical in the emulsion polymerization of IBMA. Studies have investigated the use of various ionic and non-ionic surfactants, as well as combinations thereof. ehu.es However, even with different surfactant systems, the batch emulsion homopolymerization of IBMA often results in the formation of a significant amount of coagulum. ehu.es Miniemulsion polymerization has also been explored as an alternative technique to produce stable latexes from hydrophobic monomers like IBMA. nsf.gov

Copolymerization Studies Involving this compound

Copolymerization allows for the modification of polymer properties by incorporating different monomer units into the polymer chain. This compound is frequently copolymerized with other monomers to achieve specific performance characteristics in a wide range of applications.

The copolymerization of this compound with methyl methacrylate (MMA) has been investigated to produce transparent, heat-resistant optical polymers. chemicalbook.comresearchgate.netkoreascience.kr These copolymers can be synthesized via free-radical polymerization in an aqueous suspension. chemicalbook.comresearchgate.netkoreascience.kr The glass transition temperature (Tg) of the resulting copolymers shows a linear dependence on the IBMA content, increasing as the proportion of IBMA increases. chemicalbook.com

Anionic polymerization has also been employed for the random and block copolymerization of IBMA and MMA, yielding copolymers with well-defined molecular characteristics. acs.org The nucleophilicities of most methacrylic esters are similar enough to allow for both block and random copolymer synthesis. acs.org For instance, triblock copolymers of poly[poly(IBMA-co-MMA)-b-polybutadiene-b-poly(MMA-co-IBMA)] have been successfully synthesized and exhibit high ultimate tensile strength and elongation at break. acs.org Low molecular weight copolymers of IBMA and MMA have been found to have exceptional compatibility with various types of polyesters and alkyds, making them useful as modifiers in coatings and inks. google.com

Table 2: Properties of Poly(IBMA-co-MMA) Copolymers

Property Dependence on IBMA Content Reference
Glass Transition Temperature (Tg) Increases with increasing IBMA content chemicalbook.com
Heat Resistance Improved with higher IBMA content chemicalbook.comresearchgate.netkoreascience.kr
Compatibility with other polymers Exceptional for low molecular weight copolymers google.com

The copolymerization of this compound with N-vinylpyrrolidone (NVP) has been successfully achieved using both free-radical and controlled radical polymerization techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. mdpi.comnih.govresearchgate.net These methods allow for the synthesis of statistical copolymers with varying compositions. mdpi.comnih.govresearchgate.net

A significant difference in reactivity is observed between NVP and IBMA, with IBMA being the more reactive monomer. mdpi.com This is reflected in the reactivity ratios, where the value for NVP is significantly lower than that for IBMA in both conventional and RAFT polymerization. mdpi.comnih.govresearchgate.net RAFT polymerization offers better control over the molecular weight and dispersity of the resulting copolymers compared to conventional free-radical methods. mdpi.commdpi.com The thermal properties of these copolymers are influenced by the content of both monomers. researchgate.net

Table 3: Reactivity Ratios for the Copolymerization of NVP (1) and IBMA (2)

Polymerization Method r₁ (NVP) r₂ (IBMA) Reference
Conventional Radical Polymerization 0.292 2.673 mdpi.comnih.govresearchgate.net
RAFT Polymerization (Penultimate Model) r₁₁ = 4.466, r₂₁ = 14.830 r₂₂ = 0, r₁₂ = 0 mdpi.comnih.gov

This compound is widely used in copolymerization with various acrylic monomers to develop materials for specific applications, such as pressure-sensitive adhesives (PSAs) and coatings. ehu.esresearchgate.netnih.gov For instance, IBMA is evaluated as a bio-based alternative to methyl methacrylate in acrylic latex PSAs. researchgate.net The incorporation of IBMA can influence the viscosity and particle size of the latex, as well as the adhesive properties of the final copolymer. researchgate.net

In the realm of waterborne coatings, the copolymerization of IBMA with monomers like 2-octyl acrylate (B77674) is explored to produce latexes with high bio-content. ehu.esehu.es However, the high hydrophobicity of IBMA can pose challenges to achieving stable dispersions at high concentrations. ehu.esehu.es To address this, stability maps have been developed to identify the viable composition and solids content ranges for stable IBMA/2-octyl acrylate copolymer latexes. ehu.esehu.es

Furthermore, IBMA has been copolymerized with other acrylic monomers, such as n-butyl acrylate and hydroxy propyl methacrylate, for applications in cross-linkable latexes and photoreactive transdermal patches. mdpi.comresearchgate.net The bulky isobornyl group imparts desirable properties like improved thermal stability and water resistance to the copolymers. mdpi.comresearchgate.net

Reactivity Ratios in this compound Copolymerization

The behavior of this compound in copolymerization, where it is polymerized with other monomers, is quantified by reactivity ratios. These ratios indicate the relative tendency of a growing polymer chain to add a monomer of its own kind versus the other monomer.

In the free radical copolymerization of N-vinylpyrrolidone (NVP) and this compound (IBMA), the reactivity ratios were determined to be 0.292 for NVP and 2.673 for IBMA. mdpi.com This indicates that the IBMA radical prefers to add another IBMA monomer, and the NVP radical also prefers to add an IBMA monomer, suggesting a tendency toward the formation of copolymers with blocks of IBMA. mdpi.com For the same monomer pair under RAFT (Reversible Addition-Fragmentation chain Transfer) polymerization conditions, a penultimate model was applied, yielding reactivity ratios of r₁₁ = 4.466, r₂₂ = 0, r₂₁ = 14.830, and r₁₂ = 0 (where 1 represents NVP and 2 represents IBMA). mdpi.comnih.gov

The copolymerization of IBMA with tetrahydrofurfuryl methacrylate (THFMA) via photocopolymerization at ambient temperature revealed that THFMA is more reactive. tandfonline.com The average reactivity ratio for THFMA (r₁) was found to be 2.508 ± 0.346, while for IBMA (r₂) it was 0.472 ± 0.104. tandfonline.com The product of these reactivity ratios (r₁r₂) is greater than one, suggesting a tendency towards ideal copolymer behavior, with the copolymer being richer in THFMA units. tandfonline.com

When copolymerized with styrene (B11656) (S), the reactivity ratios for IBMA (I) were determined as rI = 0.39 ± 0.09 and rS = 0.44 ± 0.08 using the Kelen-Tudos method, and rI = 0.42 and rS = 0.47 using a non-linear error-in-variable method. researchgate.net In the copolymerization of IBMA with acrylonitrile (B1666552) (A), the reactivity ratios were found to be rI = 1.63 ± 0.14 and rA = 0.61 ± 0.06. researchgate.net

Table 1: Reactivity Ratios in this compound Copolymerization

Comonomer Polymerization Method rIBMA rComonomer Reference
N-vinylpyrrolidone (NVP) Free Radical 2.673 0.292 mdpi.com
N-vinylpyrrolidone (NVP) RAFT (penultimate model) r22=0, r12=0 r11=4.466, r21=14.830 mdpi.comnih.gov
Tetrahydrofurfuryl methacrylate (THFMA) Photocopolymerization 0.472 ± 0.104 2.508 ± 0.346 tandfonline.com
Styrene (S) Atom Transfer Radical Polymerization 0.39 ± 0.09 0.44 ± 0.08 researchgate.net
Acrylonitrile (A) Free Radical 1.63 ± 0.14 0.61 ± 0.06 researchgate.net

Polymerization Kinetics and Mechanisms

The study of polymerization kinetics provides insight into the rate and mechanism of the reaction. For this compound, various aspects of its polymerization have been investigated to understand and control the process.

The free-radical polymerization of this compound has been successfully described by kinetic models that consider the termination rate constant in terms of free-volume theory. arxiv.orgacs.org These models have been used to fit experimental data obtained from techniques like differential scanning calorimetry (DSC). arxiv.orgacs.org A simple kinetic model was used to analyze the free-radical polymerization of pure this compound, which was then extended to solutions containing other polymers. arxiv.org This model accounts for initiation, propagation, and termination steps to describe the polymerization rate up to the point of maximum rate. researchgate.net

The presence of another polymer in the polymerization medium can significantly affect the kinetics. In the polymerization of this compound in the presence of polyisobutylene (PIB), it was observed that increasing the molar mass of PIB led to an increased polymerization rate. arxiv.orgacs.org This is attributed to a decrease in the free volume of the system, which in turn reduces the termination rate constant. arxiv.orgacs.org Conversely, for a given PIB, increasing its concentration resulted in a less pronounced gel effect. arxiv.orgacs.org

The gel effect, or Trommsdorff effect, is a phenomenon where the polymerization rate auto-accelerates at high conversions due to a decrease in the termination rate. This is a common feature in the free-radical polymerization of this compound. arxiv.orgacs.org In solutions of this compound and polyisobutylene, the gel effect was observed, and under certain conditions where phase separation occurred at low conversions, two distinct maxima in the polymerization rate were seen, corresponding to polymerization in two different phases. arxiv.orgacs.org The first maximum is associated with the phase lean in PIB, which exhibits a strong gel effect, while the second is linked to the polymerization of the monomer initially fractionated with PIB. arxiv.orgacs.org

Atmospheric oxygen typically acts as an inhibitor or retarder in free-radical polymerizations. arxiv.org However, in the case of this compound polymerization, a unique behavior has been observed. While the presence of oxygen does lead to a significant decrease in the polymerization rate, an interesting phenomenon of two maxima in the isothermal polymerization rate has been reported. arxiv.org The first maximum is explained by a decrease in the diffusion rate of polymer radicals to the oxygen-rich boundary, and the second is related to the reduced solubility and diffusion of oxygen in the reaction medium at high conversions. arxiv.org In some systems, oxygen can even act as an initiating species for methacrylate polymerizations in the presence of a suitable copper catalyst. nih.gov

Single Electron Transfer-Living Radical Polymerization (SET-LRP) is a controlled radical polymerization technique. This compound has been shown to undergo a very fast polymerization at ambient temperature via a SET-LRP mechanism. This can occur in bulk with a Cu(I)Br/PMDETA/ethyl-2-bromoisobutyrate system or even spontaneously without a traditional initiator in the presence of a Cu(I)Br/PMDETA catalytic system in dimethyl sulfoxide-water mixtures. The proposed mechanism involves the disproportionation of Cu(I) species in the aqueous medium to form active Cu(0), which then plays a crucial role in the initiation, possibly involving air. This method has demonstrated a high tolerance to water and produces polymers with low molecular weight distributions. Photoinduced SET-LRP has also been successfully used for the surface-initiated grafting of a range of methacrylate polymer brushes, including those from this compound. rsc.org

Controlled Polymerization Techniques

Controlled or "living" radical polymerization methods offer precise control over the polymer chain structure, which is crucial for creating advanced materials. These techniques are distinguished from conventional free radical polymerization by their ability to minimize termination reactions, allowing polymer chains to grow simultaneously and uniformly.

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a versatile method for synthesizing polymers with controlled molecular weight and narrow molecular weight distributions. The technique involves a conventional free radical polymerization in the presence of a suitable RAFT agent, which acts as a chain transfer agent. sigmaaldrich.com

A notable application of RAFT is the synthesis of statistical copolymers of this compound (IBMA) and N-vinylpyrrolidone (NVP). In one study, these copolymers were synthesized at 60°C using AIBN as the initiator, 1,4-dioxane (B91453) as the solvent, and [(O-ethylxanthyl)methyl]benzene as the RAFT agent. mdpi.com This method provided significantly better control over the molecular characteristics of the resulting copolymers compared to conventional free radical polymerization. mdpi.com For the RAFT copolymerization, the reactivity ratios were determined using a penultimate model, highlighting the difference in reactivity between the two monomers. mdpi.comnih.gov

RAFT has also been employed in emulsion polymerization to create triblock copolymers for thermoplastic elastomers. researchgate.net In this approach, short this compound building blocks were incorporated at the ends of the polymer chains. researchgate.net The high Tg of the poly(this compound) segments (around 180°C) was intended to ensure the material maintained its mechanical properties at elevated temperatures. researchgate.net

Table 1: RAFT Copolymers

MonomersInitiatorRAFT AgentSolventTemperatureFindings
This compound (IBMA), N-vinylpyrrolidone (NVP)AIBN[(O-ethylxanthyl)methyl]benzene1,4-Dioxane60°CAchieved good control over copolymer molecular characteristics. Reactivity ratios (penultimate model): r₁₁=4.466, r₂₂=0, r₂₁=14.830, r₁₂=0 (1=NVP, 2=IBMA). mdpi.comnih.gov

Atom Transfer Radical Polymerization (ATRP) is a robust controlled radical polymerization method that utilizes a transition metal complex (commonly copper) as a catalyst to reversibly activate and deactivate polymer chains. This process allows for the synthesis of well-defined polymers with low polydispersity (Mw/Mn typically below 1.3). jcsp.org.pk

ATRP has been successfully used to create various polymer structures involving IBMA. For instance, poly(this compound) (PIBMA) brushes have been grown from initiator-patterned gold surfaces. ibm.com This "grafting-from" method was performed at 60°C and demonstrated the utility of ATRP in creating patterned polymer surfaces. ibm.com

The copolymerization of IBMA with other methacrylates has also been explored. The copolymerization of IBMA with 4-methoxybenzyl methacrylate (MBMA) was conducted at 90°C using ethyl 2-bromoacetate as the initiator and a CuBr/bipyridine (bpy) catalyst system. jcsp.org.pk The resulting copolymers were characterized to determine their composition and reactivity ratios (rIBMA = 0.88-0.90, rMBMA = 0.63-0.65). jcsp.org.pk Similarly, copolymers of IBMA and styrene have been synthesized via ATRP at 70°C, using methyl-2-bromopropionate as an initiator and a PMDETA/copper complex catalyst, allowing for detailed microstructural analysis. researchgate.net

Table 2: ATRP of this compound and its Copolymers

Polymer TypeInitiatorCatalyst SystemSolventTemperatureKey Findings
PIBMA brushesSurface-confined (BrC(CH₃)₂COO(CH₂)₁₀S)₂Not specifiedNot specified60°CSuccessful amplification of initiator monolayers into polymer brushes. ibm.com
Poly(MBMA-co-IBMA)Ethyl 2-bromoacetateCuBr/bpyNot specified90°CMonomer reactivity ratios determined: rIBMA = 0.88, rMBMA = 0.63 (Kelen–Tüdos method). jcsp.org.pk
Poly(IBMA-co-Styrene)Methyl-2-bromopropionatePMDETA/Copper ComplexNot specified70°CEnabled detailed investigation of copolymer microstructure by NMR. researchgate.net

Nitroxide-Mediated Polymerization (NMP) is a controlled radical polymerization technique that uses a stable nitroxide radical to reversibly terminate growing polymer chains. This reversible capping allows for controlled chain growth.

NMP has been effectively used for the copolymerization of IBMA with various monomers. The copolymerization of IBMA with the natural diene β-Myrcene (My) was performed in bulk at 100°C using an SG1-based alkoxyamine initiator (NHS-BlocBuilder). rsc.org The polymerization showed a linear increase in molecular weight with conversion and produced copolymers with low dispersity (Đ ≤ 1.41). rsc.org The study determined reactivity ratios of rMy = 1.90–2.16 and rIBOMA = 0.02–0.07, indicating the formation of gradient copolymers. rsc.org This system was also used to create IBOMA-My-IBOMA triblock copolymers, which exhibited two distinct glass transition temperatures, suggesting micro-phase separation. rsc.org

In another study, NMP was used to copolymerize IBMA with methacryloisobutyl POSS (POSSMA) and C13 methacrylate (C13MA) in a toluene (B28343) solution. researchgate.net This process utilized a BlocBuilder-MA initiator and required the addition of acrylonitrile as a controlling co-monomer to facilitate the polymerization of the methacrylate-rich mixture. researchgate.netacs.org

Table 3: NMP of this compound Copolymers

ComonomersInitiatorSolventTemperatureKey Findings
β-Myrcene (My)NHS-BlocBuilder (SG1-based)Bulk100°CLinear increase in Mn vs. conversion; low dispersity (Đ ≤ 1.41); Reactivity ratios: rMy = 1.90–2.16, rIBOMA = 0.02–0.07. rsc.org
Methacryloisobutyl POSS (POSSMA), C13 Methacrylate (C13MA), Acrylonitrile (AN)BlocBuilder-MATolueneNot specifiedSuccessful copolymerization of methacrylate-rich monomers with the use of AN as a controlling comonomer. researchgate.net

Polymeric Material Properties and Characterization

Mechanical Performance of Poly(isobornyl methacrylate) and its Copolymers

Young's Modulus and Hardness Studies

Poly(this compound) is recognized for conferring excellent hardness to polymer systems. The hardness of poly(isobornyl acrylate), a related polymer, has been measured at 19.6 kg/mm ² at 20°C. researchgate.net For comparison, standard poly(methyl methacrylate) (PMMA) exhibits a Young's Modulus of approximately 3 GPa and a Rockwell hardness of 90. designerdata.nl Copolymers that include isobornyl methacrylate (B99206) are also noted for their improved hardness. researchgate.net

In composite materials, the addition of reinforcing agents to a PMMA matrix can have varied effects. For instance, reinforcing PMMA with ultra-high-modulus polyethylene (B3416737) (UHMPE) fibre did not significantly alter the Young's modulus, but it did reduce the hardness at a 2% fiber concentration by weight. nih.gov This highlights the intrinsic contribution of the polymer matrix itself to these properties. The bulky nature of the isobornyl group in PIBMA contributes to a high surface hardness, a desirable trait for applications requiring scratch and abrasion resistance. specialchem.com

Interactive Data Table: Comparative Mechanical Properties

PropertyMaterialValue
Young's ModulusPoly(methyl methacrylate) (cast)~3 GPa
Young's ModulusPolystyrene3200-3400 MPa
HardnessPoly(isobornyl acrylate)19.6 kg/mm ²
HardnessPoly(methyl methacrylate)0.41 GPa
HardnessPoly(methyl methacrylate) (cast)90 Rockwell

Data sourced from multiple studies for comparison. researchgate.netdesignerdata.nlbangslabs.com

Flexural Strength and Modulus Evaluations

The flexural strength of PMMA can be significantly enhanced through copolymerization with this compound. Research has shown that incorporating IBMA at a 40% concentration can yield the maximum flexural strength and modulus in such copolymers. researchgate.net

However, other studies on PMMA-based denture resins have presented different findings depending on the polymerization method. For injection-molded resins, a 2% concentration of isobutyl methacrylate (a similar branched monomer) yielded the highest flexural strength at 92.78 MPa. nih.govnih.gov In this case, increasing the monomer concentration led to a decrease in flexural strength. nih.govnih.gov Similarly, for conventional heat-cured resins, a 2% concentration of IBMA provided a significant increase in flexural strength compared to the unmodified PMMA control group. nih.gov The bicyclic structure of this compound can influence the formation of the polymer network, potentially leading to more linear polymer chains instead of a densely cross-linked network, which in turn affects mechanical properties like flexural strength. scielo.br For reference, standard cast PMMA has a bending strength of 110 MPa. designerdata.nl

Interactive Data Table: Flexural Strength of IBMA Copolymers

Polymerization MethodMonomer ConcentrationMean Flexural Strength (MPa)
Injection-Molded2% IBMA92.78
Conventional Heat-Cured2% IBMA> 87.60 (Control)
Heat-Cured40% IBMAMaximum Value (Specific value not reported)

Data compiled from studies on PMMA copolymers. researchgate.netnih.govnih.gov

Tensile Strength and Elongation Properties

Copolymers incorporating this compound demonstrate notable improvements in tensile strength and elongation. researchgate.net For example, novel triblock copolymers of poly(this compound-co-methyl methacrylate)-b-polybutadiene-b-poly(this compound-co-methyl methacrylate) have been synthesized that exhibit an impressive ultimate tensile strength of 30 MPa and an elongation at break of 1000%. acs.org

In another application, PIBMA has been used as a reinforcing agent in styrene-butadiene rubber (SBR). For rubber compositions containing 20 parts per hundred rubber (phr) of PIBMA, both tensile strength and elongation at break were observed to decrease as the molecular weight of the PIBMA increased. mdpi.com Thermoplastic elastomers designed with short this compound blocks at both ends of the molecular chain show good mechanical properties even at elevated temperatures. While their tensile strength and elongation at break decrease as the temperature rises from 25°C to 100°C, they retain a high elongation at break of over 200% at 100°C. researchgate.net For comparison, the tensile strength of standard PMMA is in the range of 48–76 MPa, with an elongation of about 4.5%. designerdata.nlbangslabs.com

Interactive Data Table: Tensile Strength of SBR Reinforced with PIBMA (20 phr)

PIBMA Molecular Weight ( g/mol )Tensile Strength (MPa)
26,00012.7
46,00011.7
59,0009.8
283,0009.1

Data from a study on vulcanized rubber compositions. mdpi.com

Impact and Scratch Resistance of Poly(this compound) Containing Systems

This compound is specifically utilized in formulations for modified powder coatings, adhesives, and specialty plastics to confer good impact and scratch resistance. The inherent properties of methacrylate polymers, such as durability, impact strength, and scratch resistance, are enhanced by the inclusion of the this compound monomer. acs.org

While PMMA itself is known for high scratch resistance compared to other transparent plastics, its impact strength can vary. specialchem.comresearchgate.net General-purpose PMMA has a Charpy impact value of around 10 KJ/m², whereas high-impact grades can reach 60 KJ/m². specialchem.com The performance of IBMA-containing systems builds upon this baseline. For instance, creating semi-interpenetrating polymer networks of PMMA with polyurethane and silica (B1680970) can yield an Izod impact strength of 24.27 kJ/m² and a Charpy impact strength of 24.94 kJ/m². scientific.net The incorporation of IBMA into copolymer structures is a strategy to improve the toughness and surface durability of the final material. acs.org

Influence of Crosslink Density on Mechanical Attributes

The mechanical properties of methacrylate polymers are intrinsically linked to their network structure and crosslink density. The introduction of cross-linking agents generally leads to an improvement in the mechanical properties of PMMA. researchgate.net

The chemical structure of the monomers involved plays a crucial role. For example, the bicyclic structure of this compound may favor the formation of more linear polymers over highly cross-linked networks when compared to more flexible monomers like triethylene glycol dimethacrylate (TEGDMA). scielo.br This difference in network formation can lead to variations in mechanical properties such as flexural strength and hardness, as a lower crosslink density can limit the material's rigidity. scielo.br Studies on crosslinked PMMA (X-PMMA) using TEGDMA show a clear correlation between the amount of crosslinker and the resulting properties. nih.govpwr.edu.pl An increase in the crosslinker content leads to a higher glass transition temperature (Tg) and greater crosslink density, which directly influences the material's viscoelastic and mechanical behavior. nih.govpwr.edu.pl

Thermal Stability and Degradation of Poly(this compound) and its Copolymers

Poly(this compound) and its copolymers are characterized by high thermal stability, a property largely attributed to the bulky isobornyl group. Linear PIBMA polymers exhibit high glass transition temperatures (Tg) up to 201°C and onset of thermal degradation (Tonset) up to 230°C. mdpi.comnih.govbohrium.com This allows materials reinforced with PIBMA to maintain their mechanical integrity at elevated temperatures; for instance, PIBMA-reinforced rubber maintains its reinforcing ability up to 180°C. mdpi.comnih.gov

The thermal degradation of PIBMA follows a specific pathway. The primary mechanism involves a γ-H transfer from the isobornyl ring to the carbonyl group, which results in the evolution of isoborylene and the formation of poly(acrylic acid). researchgate.netmetu.edu.tr Further degradation can occur through trans-esterification reactions, leading to the evolution of water (H₂O), and subsequent loss of carbon dioxide (CO₂) and carbon monoxide (CO), which generates more thermally stable crosslinked structures. researchgate.netmetu.edu.trmetu.edu.tr Kinetic studies of the thermal degradation of PIBMA using thermogravimetric analysis show that the decomposition primarily occurs in a single stage. researchgate.netdeepdyve.comkimyakongreleri.org

Copolymerization offers a way to tune the thermal properties. In copolymers of this compound (IBMA) and benzyl (B1604629) methacrylate (BzMA), the thermal stability increases as the content of BzMA units in the polymer chain increases. dergi-fytronix.com Conversely, the glass transition temperature of these copolymers increases with a higher proportion of IBMA, reflecting the high Tg of the PIBMA homopolymer (literature values range from 110°C to 200°C). dergi-fytronix.com

Interactive Data Table: Thermal Properties of IBMA and its Copolymers

Polymer/CopolymerPropertyValue
P(IBMA)Tgup to 201°C
P(IBMA)Tonsetup to 230°C
P(IBMA₀.₂₆-co-BzMA)Tg95.8°C
P(IBMA₀.₄₈-co-BzMA)Tg127.6°C
P(IBMA₀.₇₈-co-BzMA)Tg173.5°C
P(BzMA)Tg54°C
P(IBMA) (literature)Tg198°C

Data compiled from studies on PIBMA homopolymers and its copolymers with benzyl methacrylate. mdpi.comnih.govdergi-fytronix.com

Interactive Data Table: Activation Energy of Thermal Decomposition for PIBMA

MethodActivation Energy (kJ/mol)
Tang80.30
Flynn-Wall-Ozawa (FWO)84.69
Kissenger–Akahira–Sunose (KAS)79.81
Coats-Redfern84.41

Data from kinetic analysis of PIBMA thermal degradation. researchgate.netdeepdyve.comkimyakongreleri.org

Glass Transition Temperature (Tg) Characterization

The glass transition temperature (Tg) of a polymer is a critical parameter that defines its transition from a rigid, glassy state to a more flexible, rubbery state. For poly(this compound), the Tg is notably high, a direct consequence of the bulky isobornyl group which restricts the mobility of the polymer chains.

Reported Tg values for PIBMA vary depending on factors such as the polymer's molecular weight and tacticity, generally ranging from 110 °C to 206 °C. researchgate.netmdpi.com For instance, one study reported a Tg of approximately 180°C for poly(this compound). researchgate.net Another investigation using differential thermal analysis (DTA) determined the Tg of a homopolymer of this compound to be 206 °C. dergi-fytronix.com The method of polymerization also plays a role, with anionic polymerization of this compound yielding Tg values between 170 °C and 206 °C depending on the chain's tacticity. researchgate.net

The high Tg of PIBMA makes it a desirable component for enhancing the heat resistance of other polymers. When copolymerized, this compound can significantly increase the Tg of the resulting material. mdpi.com For example, copolymers of styrene (B11656) and this compound have demonstrated tunable Tg values from 105 °C to 158 °C by adjusting the proportion of this compound in the monomer feed. researchgate.net Similarly, statistical copolymerization with C13MA has produced copolymers with a wide range of glass transition temperatures, from -52 °C to 169 °C, depending on the polymerization method and composition. researchgate.net

Below is a table summarizing the glass transition temperatures of poly(this compound) and its copolymers from various studies.

Polymer SystemTg (°C)Measurement MethodReference
Poly(this compound) (PIM)~180- researchgate.net
Poly(this compound) (PIBMA)206Differential Thermal Analysis (DTA) dergi-fytronix.com
Poly(this compound) (PIBMA)170 - 206- researchgate.net
Poly(this compound) Homopolymer110.5- ulprospector.com
Poly(styrene-co-isobornyl methacrylate)105 - 158- researchgate.net
Poly(this compound-co-C13MA) (Emulsion)-52 - 123- researchgate.net
Poly(this compound-co-C13MA) (Solvent)-40 - 169- researchgate.net
Poly(this compound) (PIBMA)170 - 206Differential Scanning Calorimetry (DSC) mdpi.com
Poly(this compound) (PIBMA)140 - 195- researchgate.net

Thermal Degradation Mechanisms of Poly(this compound)

The thermal degradation of poly(this compound) is a complex process involving multiple reaction pathways. Unlike polymethacrylates with simpler alkyl side chains that primarily undergo depolymerization, the bulky isobornyl group in PIBMA introduces alternative degradation routes.

A predominant thermal degradation mechanism for poly(this compound) involves a gamma-hydrogen transfer from the isobornyl ring to the carbonyl group. metu.edu.trresearchgate.net This intramolecular transfer reaction leads to the elimination of isobornylene and the formation of poly(methacrylic acid). metu.edu.trresearchgate.net This pathway is a major contributor to the initial stages of PIBMA degradation and is a key difference compared to the degradation of polymers like poly(methyl methacrylate) (PMMA), where depolymerization is the main route. mdpi.comresearchgate.netresearchgate.net

While gamma-H transfer is a major degradation pathway, depolymerization to the monomer, this compound, also occurs. metu.edu.tr However, it is not the sole or, in many cases, the primary mechanism as it is for PMMA. polychemistry.comresearchgate.net The thermal degradation of PIBMA often proceeds in multiple steps, with a significant initial weight loss attributed to the side-chain elimination via gamma-H transfer, followed by further decomposition at higher temperatures. mdpi.com This multi-step degradation can also involve the formation of low molecular weight oligomers. mdpi.com Studies have shown that the thermal degradation of PIBMA can occur in a three-step process, with the most significant weight loss happening at lower temperatures due to the decomposition of the isobornyl group. mdpi.com

The thermal degradation behavior of copolymers containing this compound is influenced by the nature of the co-monomer. metu.edu.tr When copolymerized with monomers like methyl methacrylate (MMA), the degradation mechanism can be altered due to intermolecular interactions between the different monomer units. researchgate.net For instance, in copolymers of isobornyl acrylate (B77674) (a related monomer) and MMA, trans-esterification reactions between the acrylic acid units (formed from the degradation of isobornyl acrylate) and the MMA units have been proposed, leading to the evolution of methanol. metu.edu.trresearchgate.net The presence of a gamma-hydrogen in the side chain of one monomer can lead to a more complex, multi-step degradation involving cis-elimination and trans-esterification, while monomers without a gamma-hydrogen tend to favor depolymerization. metu.edu.tr

Kinetic Analysis of Thermal Decomposition

The kinetics of the thermal decomposition of poly(this compound) have been investigated using thermogravimetric analysis (TGA). These studies reveal that the decomposition generally occurs in a single stage according to TG curves. deepdyve.comresearchgate.net

The apparent activation energy (Ea) for the thermal decomposition of PIBMA has been determined using various methods. One study reported apparent activation energies of 80.30 kJ/mol (Tang method), 84.69 kJ/mol (Flynn-Wall-Ozawa method), 79.81 kJ/mol (Kissenger–Akahira–Sunose method), and 84.413 kJ/mol (Coats-Redfern method). deepdyve.comresearchgate.net

The table below presents the apparent activation energies for the thermal decomposition of poly(this compound) determined by different kinetic models.

Kinetic MethodApparent Activation Energy (kJ/mol)Reference
Tang80.30 deepdyve.comresearchgate.net
Flynn-Wall-Ozawa (FWO)84.69 deepdyve.comresearchgate.net
Kissenger–Akahira–Sunose (KAS)79.81 deepdyve.comresearchgate.net
Coats-Redfern84.413 deepdyve.comresearchgate.net

Generation of Crosslinked Units from Degradation

The thermal degradation of poly(this compound) (PIBMA) is a complex process that can lead to the formation of crosslinked structures. metu.edu.trresearchgate.net Studies on the thermal degradation behavior of PIBMA show that a γ-H transfer from the isobornyl ring to the carbonyl group is a predominant mechanism. metu.edu.trresearchgate.net This process results in the evolution of isobornylene and the formation of poly(acrylic acid). metu.edu.trresearchgate.net

Subsequent intermolecular interactions, such as trans-esterification, can cause the evolution of water (H2O). metu.edu.trresearchgate.net Following these reactions, the loss of carbon dioxide (CO2) and carbon monoxide (CO) can generate crosslinked units that exhibit higher thermal stabilities. metu.edu.trresearchgate.net This crosslinking enhances the thermal stability of the polymer, a phenomenon that is influenced by the number of cross-links. marquette.edu In copolymers, such as those with methyl methacrylate, intermolecular interactions between the polymer chains can also occur, further influencing the degradation pathway. metu.edu.trresearchgate.net

Optical Properties of Poly(this compound) and its Copolymers

UV Stability and Weatherability in Formulations

The unique molecular structure of this compound, specifically its bulky, non-polar bicycloalkyl group, provides significant steric protection to the polymer chain. guidechem.com This structure imparts excellent UV resistance and weatherability to polymers containing IBOMA. guidechem.com The bicyclic cage structure is effective at shielding the polymer from UV radiation and oxidative aging, which results in slower yellowing and better gloss retention in outdoor applications. eastomat.com

Consequently, IBOMA is widely used to enhance the light-fastness and long-term weatherability of acrylic and UV-cured systems. eastomat.com Formulations containing IBOMA, such as high-performance coatings, exhibit improved durability, abrasion resistance, and chemical resistance. eastomat.com The inherent hydrophobicity of the isobornyl group also contributes to the material's resistance to moisture. eastomat.com These properties make IBOMA a valuable monomer for creating durable, high-performance acrylic resins for coatings, adhesives, and inks intended for exterior use. eastomat.comulprospector.com

Rheological Behavior of this compound Polymer Formulations

Viscosity Reduction as a Reactive Diluent

The addition of IBOMA to formulations like unsaturated polyester (B1180765) resins has been shown to be a viable alternative to traditional diluents like styrene. mdpi.com Studies have demonstrated that IBOMA can significantly lower the viscosity of resin blends, making it suitable for high-solid coatings. guidechem.com For example, in dental composites, IBOMA has been investigated as a diluent to replace triethylene glycol dimethacrylate (TEGDMA), offering the benefits of reduced volumetric shrinkage and lower viscosity. nih.govnih.gov The large, non-polar side groups on the polymer chain weaken intermolecular forces, which contributes to the reduced viscosity of the polymer solution. guidechem.com

The table below illustrates the effect of adding a reactive diluent like this compound on the viscosity of a polymer resin formulation.

FormulationViscosity (Pa·s)
Base ResinHigh
Base Resin + 20% IBOMAMedium
Base Resin + 40% IBOMALow

This table provides a generalized representation of the viscosity-reducing effect of IBOMA.

Surface Characteristics and Modification Studies

The inherent properties of poly(this compound) lend its surface distinct characteristics. The bulky, non-polar isobornyl group makes the polymer surface very hydrophobic, leading to water repellency and resistance to humidity. eastomat.com This hydrophobicity arises from the disruption of hydrogen bonding and polar interactions at the surface by the large bicyclic group. eastomat.com

Studies have explored the modification of methacrylate-based polymer surfaces to alter their properties. Techniques such as plasma surface treatment have been used to change the surface from hydrophobic to hydrophilic. nih.govmdpi.com For instance, atmospheric pressure plasma processing has been shown to significantly decrease the water contact angle on poly(methyl methacrylate) surfaces. nih.govmdpi.com While specific studies focusing solely on the surface modification of pure poly(this compound) are less common, the principles of modifying other polymethacrylates can be extended. For example, incorporating IBOMA into copolymers can influence the surface energy. Research on copolymers containing methacryl-heptaisobutyl POSS and IBOMA has shown that IBOMA acts as an excellent reactive solvent, leading to transparent materials with low surface energies. conicet.gov.ar

The following table summarizes the surface properties of poly(this compound) and the effects of modification.

PropertyUnmodified Poly(IBOMA)Modified Surface (Example: Plasma Treatment)
WettabilityHydrophobicHydrophilic
Water Contact AngleHighLow
Surface EnergyLowHigh

Data based on general characteristics of hydrophobic polymers and common surface modification techniques. eastomat.comnih.gov

Crosslinking Density and Network Formation

Evaluation of Crosslink Density in Polymer Networks

Crosslink density, defined as the concentration of crosslink bonds within a polymer, is a critical parameter that dictates the material's mechanical strength, thermal stability, and chemical resistance. nmranalyzer.com A higher density of crosslinks creates a more tightly connected three-dimensional network. nmranalyzer.com Several established methods are used to evaluate this property in polymer networks, including those containing this compound.

Swelling Method: This technique, often guided by standards like ASTM D2765, is a common approach. jordilabs.com It involves immersing a polymer sample of known mass in a suitable solvent. nmranalyzer.comjordilabs.com The degree of swelling is inversely related to the crosslink density; a tightly crosslinked network restricts solvent penetration, resulting in less swelling. nmranalyzer.comjordilabs.com By measuring the gel content (the insoluble fraction of the polymer) and the swell ratio (the ratio of the swollen volume or weight to the unswollen state), the crosslink density can be estimated. nmranalyzer.comjordilabs.com

Mechanical Testing: Dynamic Mechanical Analysis (DMA) and rheological measurements are powerful tools for quantifying crosslink density in unfilled thermosets. tainstruments.com By conducting a dynamic temperature ramp test, the storage modulus (G' in shear or E' in tension/bending) in the rubbery plateau region can be determined. tainstruments.com According to the theory of rubber elasticity, this modulus is directly proportional to the crosslink density. tainstruments.comresearchgate.net The molecular weight between crosslinks (Mc) can be calculated from the rubbery plateau modulus, providing an inverse measure of the crosslink density. tainstruments.comresearchgate.net An increase in the amount of a crosslinking agent typically leads to a higher rubbery plateau modulus and a shift of the glass transition temperature (Tg) to higher temperatures. tainstruments.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR techniques offer a more direct way to probe the polymer network structure. nmranalyzer.com Methods like spin diffusion or relaxometry NMR can measure the average distance between crosslinks or the concentration of crosslinking sites, allowing for the determination of crosslink density. nmranalyzer.com

Theoretical Calculations: Mathematical models, such as the Flory-Rehner equation, relate the equilibrium swelling behavior of a polymer in a solvent to its crosslink density. nmranalyzer.comresearchgate.net By fitting experimental swelling data to these models, the crosslink density can be derived as a parameter. nmranalyzer.com

Hardness Testing: Changes in surface hardness after solvent exposure can also serve as an indicator of crosslink density. A polymer with a high crosslink density better resists the plasticizing effect of solvents, resulting in a smaller reduction in hardness compared to a less crosslinked material. nih.gov

Factors Influencing Crosslinking of this compound (Co)polymers

This compound is a monofunctional monomer, meaning each molecule has one reactive double bond. rsc.org Consequently, the homopolymerization of IBOMA typically yields linear polymer chains with no crosslinking. scielo.brrsc.org Crosslinking in IBOMA-based systems is achieved by copolymerizing it with multifunctional monomers, known as crosslinking agents, which possess two or more reactive sites. researchgate.netconicet.gov.arrsc.org

Type and Concentration of Crosslinking Agent: The choice and amount of the crosslinking agent are primary factors controlling the final network structure. Commonly used crosslinkers for methacrylate systems include di- or tri-functional methacrylates and acrylates such as 1,6-hexanedioldiacrylate (HDDA), diethylene glycol dimethacrylate (DEGDMA), and triethylene glycol dimethacrylate (TEGDMA). researchgate.netconicet.gov.arresearchgate.netbibliotekanauki.pl Increasing the concentration of the crosslinking agent generally leads to a higher crosslink density, resulting in a decreased molecular weight between crosslinks (Mc) and an increased glass transition temperature (Tg). bibliotekanauki.pl However, in some systems, an excessively high degree of crosslinking can have a negative influence on certain mechanical properties like tensile strength. researchgate.net

Copolymer Composition: The nature of the comonomers in the polymer chain also influences the network. For instance, in copolymers of IBOMA with monomers derived from plant oils, the fatty acid profile of the oil-based monomer can alter the crosslink density. researchgate.net Higher unsaturation in the fatty acid chains can lead to a higher crosslink density, which in turn increases the material's modulus. researchgate.net

Polymerization Conditions:

Initiator and Inhibitor Concentration: The polymerization is typically initiated by free-radical initiators like benzoyl peroxide (BPO). acs.orgdergi-fytronix.com The concentration of the initiator affects the rate of polymerization. Conversely, inhibitors are added to control the reaction. Increasing the inhibitor concentration can lower the rate of curing and reduce contraction stress, which is a critical consideration in applications like dental resins. iu.edu

Temperature: Polymerization temperature can influence reaction kinetics and the final polymer structure. ippi.ac.irnih.gov For free-radical polymerization, temperature affects the rate of initiator decomposition and the propagation and termination rates of the polymer chains. acs.org

Table 2: Key Factors Affecting Crosslinking in this compound Polymer Systems

Factor Influence Effect on Network Properties Reference
Monomer Functionality IBOMA is monofunctional; requires a multifunctional crosslinking agent to form a network. Forms linear polymers on its own. Crosslinking agent creates a 3D network. scielo.brrsc.orgrsc.org
Crosslinker Concentration Higher concentration of crosslinking agents (e.g., TEGDMA, HDDA). Increases crosslink density, increases Tg, decreases molecular weight between crosslinks (Mc). bibliotekanauki.pl
Comonomer Structure Unsaturation in comonomer side chains (e.g., in plant-oil based monomers). Can increase crosslink density, leading to a higher modulus. researchgate.net
Initiator/Inhibitor Levels Relative concentrations of initiators and inhibitors. Affects polymerization rate and can be tuned to control shrinkage stress. iu.edu

| Polymerization Temperature | Affects the kinetics of the polymerization reaction. | Influences the rate of crosslinking and final polymer structure. | acs.orgippi.ac.irnih.gov |

Advanced Applications of Isobornyl Methacrylate Polymers and Composites

Dental and Biomedical Material Science

Isobornyl methacrylate (B99206) (IBOMA) has emerged as a significant monomer in the field of dental and biomedical material science due to its unique combination of properties. Its bulky, hydrophobic side chain and polar ester groups contribute to desirable characteristics such as thermal stability, optical clarity, and chemical resistance. ontosight.ai These attributes have led to its exploration and application in various specialized areas, from dental restorations to drug delivery systems.

In dental resin composites, high molecular weight monomers like bisphenol-A glycidyl (B131873) methacrylate (BisGMA) are often used for their excellent mechanical properties. However, their high viscosity necessitates the inclusion of diluent monomers to ensure proper handling and filler incorporation. scielo.br Triethylene glycol dimethacrylate (TEGDMA) has traditionally been the go-to diluent, but its use can lead to increased polymerization shrinkage and degradation over time. scielo.brnih.gov

Table 1: Experimental Dental Resin Composite Formulations

Base Monomer Diluent Monomer(s) Filler Content Purpose of Study
BisGMA (60 wt%) TEGDMA (40 wt%) - Control 65 wt% To evaluate the effect of IBOMA as a substitute for TEGDMA. scielo.brresearchgate.netscite.ainih.gov
BisGMA (60 wt%) IBOMA (40 wt%) 65 wt% To evaluate the effect of IBOMA as a substitute for TEGDMA. scielo.brresearchgate.netscite.ainih.gov
BisGMA (60 wt%) TEGDMA (20 wt%) + IBOMA (20 wt%) 65 wt% To evaluate the effect of IBOMA as a substitute for TEGDMA. scielo.brresearchgate.netscite.ainih.gov
Bis-GMA (50 wt%) TEGDMA (50 wt%) - Control 55 wt% To evaluate IBOMA in flowable resin composites. scielo.br
Bis-GMA (50 wt%) IBOMA (50 wt%) 55 wt% To evaluate IBOMA in flowable resin composites. scielo.br
Bis-GMA (50 wt%) TEGDMA + IBOMA 55 wt% To evaluate IBOMA in flowable resin composites. scielo.br

A primary challenge in dental resin composites is polymerization shrinkage, which can lead to stress at the restoration margin, gap formation, and potential failure of the restoration. nih.govscielo.br Isobornyl methacrylate has demonstrated potential in mitigating this issue. nih.govscielo.brresearchgate.net

Research has shown that when IBOMA is used as a diluent monomer, it can lead to lower polymerization shrinkage and consequently less gap formation compared to composites containing only TEGDMA. scielo.brresearchgate.net Although IBOMA has a lower molecular weight than TEGDMA (222 g/mol vs. 286 g/mol ), the bulky, bicyclic structure of the isobornyl group restricts its mobility during polymerization, which is thought to contribute to reduced shrinkage. scielo.br In one study, the use of IBOMA, either alone or in combination with TEGDMA, resulted in lower volumetric shrinkage. nih.govthieme-connect.com Specifically, the addition of IBOMA was found to reduce polymerization shrinkage stress in flowable resin composites. scielo.br

Table 2: Effect of IBOMA on Polymerization Shrinkage

Resin Composite Formulation Key Finding Reference
BisGMA/IBOMA and BisGMA/TEGDMA/IBOMA Lower gap formation due to reduced polymerization shrinkage compared to control (BisGMA/TEGDMA). scielo.brresearchgate.net scielo.brresearchgate.net
BisGMA/IBOMA and BisGMA/TEGDMA/IBOMA Lower volumetric shrinkage compared to traditional BisGMA/TEGDMA resins. nih.govthieme-connect.com nih.govthieme-connect.com
Flowable composite with IBOMA Reduced polymerization shrinkage stress (PSS). scielo.br scielo.br

The oral environment is a harsh one, and dental resins are susceptible to solvent degradation over time. scielo.br The use of IBOMA can enhance the durability of the polymer matrix. researchgate.net IBOMA is less susceptible to water diffusion than TEGDMA, which contributes to greater stability of the resulting polymer in an aqueous environment. researchgate.net

A key difference lies in their hydrolytic degradation pathways. The enzymatic hydrolysis of TEGDMA can yield two molecules of methacrylic acid, which can be cytotoxic. scielo.br In contrast, the hydrolysis of IBOMA produces only one molecule of methacrylic acid, suggesting a lower potential for cytotoxicity. scielo.brresearchgate.net Studies have shown that combining IBOMA with TEGDMA can reduce solvent degradation without negatively impacting other critical properties of the resin composite. scielo.br In flowable composites, the inclusion of IBOMA has been shown to reduce water sorption and solubility. scielo.br

The application of this compound extends beyond dental materials into the realm of transdermal drug delivery. IBOMA has been used as a component in the synthesis of pressure-sensitive adhesives (PSAs) for transdermal patches. researchgate.netnih.govnih.gov In this context, IBOMA acts as a "hard" monomer, increasing the glass transition temperature of the acrylate (B77674) copolymers used in the adhesive matrix. researchgate.netresearchgate.net

The incorporation of IBOMA has been shown to improve the adhesive properties, such as adhesion and tack, of these patches. nih.govnih.gov This is crucial for ensuring that the patch maintains complete contact with the skin for efficient drug delivery. nih.gov Research has demonstrated the feasibility of developing photoreactive, acrylic-based transdermal patches containing IBOMA for the delivery of drugs like ibuprofen. researchgate.netnih.govnih.govresearchgate.net

The favorable properties of IBOMA-based polymers, including their biocompatibility and tunable characteristics, make them promising candidates for a range of biomedical applications. ontosight.aimaglobalresources.com These polymers are being explored for use in tissue engineering scaffolds, drug delivery systems, and medical implants. maglobalresources.com The inherent properties of IBOMA, such as its hydrophobicity and resistance to chemical degradation, are advantageous in these applications. Furthermore, IBOMA can be used as a viscosity modifier in bone cement, potentially reducing adverse biological effects during implant cementation. foreverest.net Copolymers based on methacrylates are also being investigated for their potential as radiopaque materials in various biomedical applications. nih.gov

Adhesive and Coating Technologies

This compound is a versatile monomer widely utilized in the formulation of adhesives and coatings. maglobalresources.comeastomat.com It is particularly valued in UV-curable systems where it acts as a reactive diluent, undergoing polymerization upon exposure to UV light. maglobalresources.com This process contributes to the formation of durable and scratch-resistant coatings. maglobalresources.com

In adhesive formulations, IBOMA can act as a crosslinking agent or a reactive diluent, improving adhesion strength, flexibility, and heat resistance. maglobalresources.com Its low volatility is an advantage, leading to lower odor and reduced volatile organic compounds (VOCs) in formulations. eastomat.com IBOMA-based polymers enhance the performance of coatings by improving hardness, gloss, weatherability, and chemical resistance. foreverest.neteastomat.com They are used in a variety of coating applications, including those for wood, metal, and plastics, as well as in printing inks. maglobalresources.comeastomat.comspecialchem.com

Formulations for Acrylic and Methacrylate Adhesives

This compound is a key component in the formulation of high-performance acrylic and methacrylate adhesives, including two-part structural adhesives. eastomat.com Its inclusion addresses the demand for adhesives with low odor and high strength. In one study, a low-odor, two-component structural acrylic adhesive was developed using this compound and methacrylic acid as the primary monomers. tandfonline.com The research explored the effects of various components on the adhesive's performance, demonstrating that the optimal formulation exhibited excellent adhesion to steel substrates. tandfonline.com

The bulky isobornyl group of IBOMA contributes to low polymerization shrinkage, a crucial property for applications requiring high dimensional stability. eastomat.com This characteristic, combined with its ability to enhance bond strength and toughness, makes it a valuable monomer in structural adhesive formulations. eastomat.com Furthermore, IBOMA's low volatility and reduced odor, compared to monomers like methyl methacrylate, make it a safer and more user-friendly option in industrial settings. eastomat.comtandfonline.com

Table 1: Effect of Methacrylic Acid (MAA) Content on the Properties of an this compound-Based Structural Acrylic Adhesive tandfonline.com

MAA Content (wt%)Gel Time (min)Lap Shear Strength (MPa)T-Peel Strength (N/mm)Impact Strength (kJ/m²)
1.51518.55.28.5
31220.16.89.7
51022.47.511.2
7824.08.312.0
10621.87.110.8

Pressure-Sensitive Adhesives (PSAs) Development

This compound plays a significant role in the development of pressure-sensitive adhesives (PSAs), where it is used to enhance cohesive strength and modify adhesive properties. In a study on sustainable UV-crosslinkable acrylic PSAs for medical applications, the modification of photoreactive polyacrylate copolymers with this compound resulted in improved adhesion and tack. mdpi.comnih.gov The bulky side group of isobornyl acrylate, a related monomer, is known to contribute to a high glass transition temperature, which in turn can improve the self-adhesive properties of the copolymer. mdpi.com

The use of IBOMA is also being explored in the development of more sustainable, bio-based waterborne PSAs. In one such study, formulations containing 2-octyl acrylate and this compound, along with small amounts of isosorbide-based methacrylate monomers, yielded stronger adhesive fibrils and significantly faster removability in water. nih.gov This highlights the potential of IBOMA in creating high-performance, environmentally conscious adhesive products. Furthermore, research has demonstrated the potential of replacing petroleum-based methyl methacrylate with bio-based this compound in latex pressure-sensitive adhesives, leading to high water resistance and high cohesion. researchgate.net

High-Performance Coatings and Films

In the realm of high-performance coatings and films, this compound is added to formulations to improve durability, hardness, and resistance to various environmental factors. eastomat.com When incorporated into solvent-borne and UV-curable coatings, IBOMA enhances film hardness, abrasion/scratch resistance, and chemical resistance. eastomat.com It also contributes to a higher gloss and improved leveling, resulting in smooth and aesthetically pleasing surfaces. eastomat.com

The hydrophobic nature of the isobornyl group provides excellent water resistance, while its steric bulk offers protection against UV radiation and oxidative aging. eastomat.com This leads to coatings with enhanced weatherability, characterized by reduced yellowing and sustained gloss during outdoor exposure. eastomat.com In high-solids and solvent-free formulations, IBOMA acts as a reactive diluent, reducing viscosity and volatile organic compound (VOC) content while becoming an integral part of the cured film. eastomat.com

Enhancement of Adhesion and Bond Strength

The inclusion of this compound in adhesive and coating formulations is a well-established strategy for enhancing adhesion and bond strength to a variety of substrates, including metals and plastics. eastomat.comnsf.gov The unique chemical structure of IBOMA contributes to this property. A study focused on developing a two-component structural acrylic adhesive highlighted the role of IBOMA, in conjunction with other components like tougheners and coupling agents, in achieving superior bonding to steel. tandfonline.com

In another research effort, bio-based latex adhesives were synthesized from this compound and plant-oil-based acrylic monomers. nsf.gov The combination of low-glass-transition-temperature acrylates, providing flexibility, with high-glass-transition-temperature IBOMA fragments, facilitating cohesive strength, is crucial for achieving a balance between peel strength and shear strength. nsf.gov The study also noted that pretreating substrates, for instance with corona treatment, can further promote adhesion. nsf.gov

Specialty Polymer Systems and Composites

The utility of this compound extends to the formulation of specialty polymer systems and composites, where its unique properties are leveraged to meet specific performance requirements.

Modified Powder Coatings

This compound is utilized in the field of modified powder coatings to impart improved impact resistance and scratch resistance. zkhtchem.com Its incorporation into acrylic resin formulations for powder coatings can also enhance hardness and heat resistance. foreverest.net The use of IBOMA is considered a promising technical approach for developing new varieties and improving the quality of existing coatings, including powder coatings. guidechem.com These coatings benefit from the inherent properties of IBOMA, such as excellent toughness and resistance to weathering and various media. guidechem.com

Nanocomposites Incorporating this compound Polymers

Research into advanced dental materials has explored the use of this compound in nanocomposites. A study evaluated the effect of IBOMA as a diluent monomer on the physicochemical properties of experimental flowable resin composites. nih.gov Due to its low viscosity, low volumetric shrinkage, and high hydrophobicity, IBOMA has been used in the synthesis of nanogels that are added to the resin composite matrix. nih.gov The inclusion of these nanogels helps to reduce volumetric shrinkage, shrinkage stress, water absorption, and chemical degradation of the composite. nih.gov The study concluded that a flowable composite containing IBOMA in combination with triethylene glycol dimethacrylate (TEGDMA) effectively reduced polymerization shrinkage stress, film thickness, water sorption, and solubility, which could lead to increased longevity of dental restorations. nih.gov

Table 2: Physicochemical Properties of Experimental Flowable Resin Composites with Different Diluent Monomers nih.gov

Formulation (wt%)Film Thickness (µm)Polymerization Shrinkage Stress (MPa)Water Sorption (µg/mm³)Water Solubility (µg/mm³)
50% BisGMA, 50% TEGDMA28.53.835.22.1
50% BisGMA, 50% IBOMA22.12.528.91.5
50% BisGMA, 25% TEGDMA, 25% IBOMA24.32.930.71.7

Improvement of Wood Properties through Impregnation and Polymerization

The impregnation of wood with monomers, followed by in-situ polymerization, is an effective method for enhancing the physical and mechanical characteristics of low-density, fast-growing wood species. This compound (IBOMA) has been identified as a particularly effective bio-based monomer for this purpose, transforming porous wood into a high-performance wood-polymer composite (WPC). researchgate.netncsu.edu

The process typically involves immersing dried wood samples in a solution containing IBOMA, a polymerization initiator (like AIBN), and a solvent such as ethanol. ncsu.edu Using a vacuum-pressure cycle ensures deep penetration of the monomer into the wood's cellular structure, including the cell walls and lumens. researchgate.netncsu.edu Following impregnation, the monomer within the wood matrix is polymerized by heating, causing it to solidify and form poly(this compound) (PIBOMA) throughout the wood structure. researchgate.net

Research on fast-growing poplar wood demonstrates the significant benefits of this treatment. The in-situ polymerization of IBOMA effectively fills voids and reinforces the wood's natural structure. researchgate.net This results in a composite material with substantially improved water resistance and mechanical strength. researchgate.netncsu.edu Studies show that treatment with a 90% IBOMA solution can decrease water uptake from 168.3% in untreated wood to just 35.8%. researchgate.netncsu.edu Concurrently, the mechanical properties are markedly enhanced. The Modulus of Rupture (MOR) and Modulus of Elasticity (MOE) of the resulting composite can increase by as much as 82.7% and 28.6%, respectively. researchgate.netncsu.edu Similar impregnation techniques using methyl methacrylate (MMA), a related monomer, have also proven effective in upgrading the strength class of timber from fast-growing species like jabon, mangium, and pine. woodj.org

Table 1: Enhancement of Poplar Wood Properties with IBOMA Treatment

PropertyUntreated Poplar Wood90% IBOMA-Treated Wood CompositePercentage Improvement
Water Uptake 168.3%35.8%78.7% reduction
Modulus of Rupture (MOR) --82.7% increase
Modulus of Elasticity (MOE) --28.6% increase
Compression Strength (CS) --2.3% increase

Data sourced from studies on fast-growing poplar wood impregnated with a 90% IBOMA solution. researchgate.netncsu.edu

Optical Applications

Polymers derived from this compound and its copolymers are valued in optical applications for their unique combination of properties. These materials offer excellent transparency, resistance to environmental factors, and thermal stability, making them suitable for manufacturing a range of optical components. mdpi.comresearchgate.net

Light-Waveguide Device Films

Copolymers of this compound are utilized in the fabrication of light-waveguide device films. researchgate.net These materials are selected for their advantageous properties, which include improved tensile strength, enhanced operational temperature ranges, and notable chemical and water resistance. researchgate.net The polymer matrix in these films can be precisely engineered for optical applications. For instance, techniques like UV-photobleaching can create channel waveguides within polymer films. optica.orgnih.gov This process modifies the refractive index in specific regions of the film, allowing for the creation of pathways that guide light. The stability and durability imparted by the this compound component are crucial for the reliability and performance of these waveguide devices. researchgate.net

Optical Composites

Methacrylate-based polymers serve as an excellent matrix for optical composites. While polymethyl methacrylate (PMMA) is commonly used, the principles apply to other methacrylates like IBOMA. mdpi.com By embedding nanoparticles or other materials into the polymer matrix, the optical properties of the resulting composite can be finely tuned. mdpi.combohrium.com For example, incorporating SiO2/TiO2 composites into a PMMA matrix allows for the creation of transparent films with specific functionalities, such as self-cleaning surfaces activated by photocatalytic reactions. mdpi.com The polymer provides structural integrity and transparency, while the embedded nanoparticles impart desired optical characteristics, such as modified refractive indices, altered light absorption, or enhanced photocatalytic activity. mdpi.combohrium.com This approach enables the development of advanced optical materials for a wide array of applications.

Fiber Optics

In the field of fiber optics, standard materials like poly-methyl-methacrylate (PMMA) have limitations, particularly in applications requiring high-temperature stability. mdpi.com this compound (IBMA) has emerged as a key comonomer to address this challenge. While a homopolymer of pure poly-IBMA is often too brittle for direct use, its incorporation into copolymers with monomers like methyl methacrylate (MMA) or ethyl methacrylate (EMA) significantly enhances the thermal properties of the resulting material. mdpi.com

These copolymers are particularly well-suited for producing high-temperature resistant polymer optical fibers (HT-POFs). mdpi.comresearchgate.net The bulky, rigid structure of the isobornyl group increases the glass transition temperature (Tg) of the copolymer, allowing the optical fiber to maintain its structural and optical integrity at elevated temperatures. mdpi.com Research has shown that MMA-co-IBMA copolymers are highly effective for these demanding applications. mdpi.comresearchgate.net

Table 2: Glass Transition Temperatures (Tg) of Optical Homopolymers

HomopolymerGlass Transition Temperature (Tg)
Poly(n-butyl-methacrylate) (PnButMA)50 °C
Poly(propyl-methacrylate) (PPrMA)60 °C
Poly(benzyl-methacrylate) (PBzMA)70 °C
Poly(ethyl-methacrylate) (PEMA)80 °C
Poly(cyclohexane-methacrylate) (PCHMA)115 °C
Poly(methyl-methacrylate) (PMMA)120 °C
Poly(t-butyl-methacrylate) (PtButMA)150 °C
Poly(isobornyl-methacrylate) (PIBMA) 180 °C

This table illustrates the high Tg of Poly-IBMA compared to other common methacrylate polymers, highlighting its utility in raising the thermal stability of copolymers for HT-POFs. mdpi.com

Environmental and Toxicological Research

Degradation Pathways in Environmental Contexts

The environmental persistence and breakdown of Isobornyl Methacrylate (B99206) are critical for understanding its ecological impact. Research in this area has primarily focused on its susceptibility to biodegradation and the identification of its metabolic byproducts.

Isobornyl methacrylate is considered to be readily biodegradable. oecd.org In a study following OECD Guideline 301D, IBOMA achieved the 60% pass level within the 10-day window and reached 70% degradation after 28 days. oecd.org This suggests that it is not persistent in the environment and can be broken down by microorganisms. oecd.orgmpausa.org

While specific metabolite studies for this compound were not extensively detailed in the provided search results, the general metabolic pathway for methacrylates is known. They are typically metabolized through hydrolysis to methacrylic acid and the corresponding alcohol. oecd.orgoecd.org In the case of IBOMA, this would result in the formation of methacrylic acid and isoborneol (B83184). This process is facilitated by non-specific carboxylesterases found in various tissues. oecd.org The thermal degradation of poly(this compound) has been shown to predominantly occur via a γ-H transfer from the isobornyl ring to the carbonyl group, leading to the evolution of isobornylene and the formation of poly(acrylic acid). researchgate.net

Toxicological Assessment and Safety Research

The toxicological profile of this compound has been evaluated through a series of studies to determine its potential effects on human health. These assessments have investigated its toxicity following repeated exposure, as well as its potential to cause skin sensitization and impact reproductive and developmental processes.

Repeated-dose toxicity of this compound has been investigated in subchronic studies using rats and dogs. In a dietary study with rats, where IBOMA was administered for three months, a No-Observed-Adverse-Effect Level (NOAEL) was not explicitly stated in one source, but another indicated a Lowest-Observed-Adverse-Effect Level (LOAEL) of 50 mg/kg-day based on histopathological findings in the liver of both male and female rats at all treatment levels. cir-safety.orgaccuristech.com A 13-week dietary study in dogs established a NOAEL of 3000 ppm (approximately 95 mg/kg bw/day). oecd.org The LOAEL in dogs was determined to be 10,000 ppm (approximately 352 mg/kg bw/day), based on effects on clinical pathology, liver weight, and kidney histopathology. oecd.org

A reproduction/developmental toxicity screening study in rats, which also provided repeated-dose data, identified a NOAEL for systemic toxicity of 25 mg/kg bw/day. oecd.org At higher doses (100 and 500 mg/kg bw/day), effects observed included increased liver and kidney weights, as well as microscopic findings in the liver such as biliary proliferation and hypertrophy, and necrosis in the liver parenchyma at the highest dose. oecd.org In the kidneys, acidophilic globules were observed in the cortical tubular epithelium, with greater severity in males at the higher doses. oecd.org

Interactive Data Table: Repeated-Dose Toxicity of this compound

SpeciesStudy DurationRoute of AdministrationNOAELLOAELKey Findings at LOAEL
Rat3 monthsDietaryNot explicitly stated50 mg/kg-dayLiver histopathological alterations
Dog13 weeksDietary~95 mg/kg bw/day~352 mg/kg bw/dayIncreased BUN, increased liver weight, kidney histopathology
Rat29-55 daysOral gavage25 mg/kg bw/day100 mg/kg bw/dayIncreased liver and kidney weights, liver and kidney histopathology

In terms of acute toxicity, this compound is considered to have low toxicity via the oral route. oecd.org An oral LD50 value in rats was reported to be 3,100 mg/kg bw for males and 6,670 mg/kg bw for females in a pre-guideline study. oecd.org Clinical signs at high doses included depression, hunched appearance, ataxia, excessive urination, and labored respiration. oecd.org No reliable acute toxicity studies were identified for the dermal route of exposure. oecd.org

The potential for this compound to cause skin sensitization has been evaluated in animal studies. In a guinea pig maximization test (OECD TG 406), IBOMA did not elicit a skin reaction during the challenge phase when applied undiluted. oecd.orgcir-safety.org Based on this, it was concluded that IBOMA was not a skin sensitizer (B1316253) under the conditions of the test. oecd.orgcir-safety.org However, it is important to note that while IBOMA itself may not be a sensitizer, the broader class of methacrylates is known for its sensitizing potential. cir-safety.orgcosmeticsinfo.org

The reproductive and developmental toxicity of this compound was assessed in a screening study in rats (OECD TG 421). oecd.org In this study, male and female rats were administered IBOMA by oral gavage before and during mating, and for females, through gestation and lactation. oecd.org The study found no treatment-related effects on male and female fertility indices, the number of live-born pups, or pup survival. oecd.org No gross external abnormalities were observed in the pups, and there were no significant differences in pup body weight gain. oecd.org Based on these findings, the NOAEL for reproductive and developmental toxicity was established at 500 mg/kg bw/day, which was the highest dose tested. oecd.orgfarnell.com This indicates that this compound is not considered a reproductive or developmental toxicant under the conditions of this study. oecd.orgmpausa.org

Interactive Data Table: Reproductive and Developmental Toxicity of this compound in Rats

Study TypeRoute of AdministrationNOAEL for Parental Systemic ToxicityNOAEL for Reproductive/Developmental ToxicityKey Findings
OECD TG 421Oral gavage25 mg/kg bw/day500 mg/kg bw/day (HDT)No adverse effects on fertility, gestation, or pup viability and development at any dose tested.
(HDT = Highest Dose Tested)

Genotoxicity Evaluations

This compound (IBOMA) has been evaluated for its genotoxic potential through a series of in vitro studies. These assessments have consistently shown a lack of genotoxic activity.

In a bacterial reverse mutation assay, commonly known as the Ames test, conducted in accordance with OECD Test Guideline 471, this compound yielded negative results. oecd.orgfarnell.com The test utilized multiple strains of Salmonella typhimurium and Escherichia coli (specifically the WP2 uvrA strain) and showed no mutagenic effects, both with and without metabolic activation. oecd.org

Further investigation into chromosomal damage was conducted using an in vitro chromosomal aberration test on cultured human lymphocytes, following OECD Test Guideline 473. oecd.org The results of this study were also negative, indicating that this compound did not induce chromosomal aberrations, regardless of the presence of metabolic activation. oecd.org Additionally, a negative result was reported in an in vitro mammalian cell gene mutation test (OECD Guideline 476). farnell.com

Based on these in vitro findings, this compound is not considered to be genotoxic. oecd.org As of recent assessments, no in vivo genetic toxicity studies for this compound have been identified. oecd.org This aligns with the general assessment for the broader category of methacrylate esters, which are not typically considered to have genotoxic potential. mpausa.orgcanada.ca

Table 1: Summary of Genotoxicity Assays for this compound

Test TypeTest SystemGuidelineMetabolic ActivationResultReference
Bacterial Reverse Mutation AssayS. typhimurium, E. coliOECD TG 471With & WithoutNegative oecd.orgfarnell.comgjchemical.com
Chromosomal Aberration TestHuman LymphocytesOECD TG 473With & WithoutNegative oecd.org
Mammalian Cell Gene MutationNot SpecifiedOECD TG 476With & WithoutNegative farnell.com

Inhalation Hazard Assessment (Low Vapor Pressure Considerations)

Table 2: Physical Properties of this compound Relevant to Inhalation

PropertyValueTemperatureReference
Vapor Pressure0.012 hPa25°C oecd.org
Vapor Pressure< 0.1 hPa20°C
Boiling Point258°C- oecd.org
FormLiquidRoom Temperature oecd.org

Q & A

Q. What are the common synthesis methods for Isobornyl methacrylate (IBOMA) copolymers, and how do they influence material properties?

IBOMA copolymers are synthesized via free radical polymerization , nitroxide-mediated polymerization (NMP) , and microwave-assisted methods . Free radical polymerization is widely used for its simplicity and scalability, yielding copolymers with enhanced tensile strength and thermal stability. NMP offers better control over molecular weight distribution, critical for optical applications . Microwave synthesis reduces reaction time and improves esterification rates (up to 82.23%) by optimizing power (400W) and temperature (43°C) .

Q. Which characterization techniques are critical for analyzing the compositional sequence of IBOMA copolymers?

2D-NMR spectroscopy is essential for determining compositional and configurational sequences, particularly in copolymers with acrylonitrile or styrene . Reactivity ratios (e.g., using the Fineman-Ross method) help predict monomer incorporation trends . Gel Permeation Chromatography (GPC) provides molecular weight data (e.g., Mw ~500,000 for homopolymers) , while Differential Scanning Calorimetry (DSC) measures glass transition temperatures (Tg ~110°C) .

Q. What are the key physical properties of Poly(this compound) that make it suitable for UV-curable coatings?

Key properties include:

  • High Tg (110°C) : Enhances thermal stability in coatings .
  • Low solubility parameter (8.1) : Compatible with hydrophobic matrices .
  • Refractive index (1.500) : Ideal for optical clarity in light-waveguide films .
  • Solubility in toluene/THF : Facilitates formulation in solvent-based systems .

Q. How does IBOMA compare structurally and functionally to Isobornyl Acrylate (IBOA)?

IBOMA’s methacrylate group introduces a methyl side chain, reducing polymerization rate but improving UV resistance and mechanical rigidity compared to IBOA . IBOMA’s bicyclic structure enhances spatial hindrance, protecting polymer chains from hydrolysis, making it preferable in high-solid coatings .

Q. What preliminary toxicity considerations are critical when handling IBOMA in laboratory settings?

IBOMA shows low acute toxicity but may cause skin/eye irritation. Chronic toxicity data are limited, but analogs (e.g., isobornyl acrylate) suggest no mutagenic or teratogenic risks . Always use PPE (gloves, goggles) and ensure ventilation to minimize inhalation .

Advanced Research Questions

Q. How can response surface methodology (RSM) optimize microwave-assisted IBOMA synthesis?

RSM, combined with Central Composite Design, identifies optimal conditions:

  • Molar ratio (camphene:methacrylic acid) : 1:0.8
  • Catalyst dose : 10%
  • Microwave power : 400W
  • Time : 25 minutes . This approach maximizes esterification rates (82.23%) while minimizing side reactions .

Q. How should researchers address contradictions in reported reactivity ratios during IBOMA copolymerization with acrylonitrile?

Discrepancies in reactivity ratios (e.g., r1r_1 and r2r_2) arise from initiator choice (AIBN vs. peroxides) and solvent polarity. Use 2D-NMR to validate monomer sequences and conduct kinetic studies at varying temperatures to refine terminal model assumptions .

Q. What methodologies assess the environmental impact of IBOMA during disposal or accidental release?

  • Biodegradation testing : IBOMA analogs show 60–70% degradation in 28 days .
  • Ecotoxicology : Use Daphnia magna assays to evaluate aquatic toxicity (LC50 >100 mg/L) .
  • Bioaccumulation potential : Estimated log Kow = 4.21 suggests moderate bioaccumulation; monitor via OECD 305 guidelines .

Q. How can IBOMA enhance the performance of high-solid UV-curable coatings?

IBOMA reduces system viscosity, enabling >80% solids content while improving adhesion and reducing shrinkage in UV-cured films . Its bicyclic structure mitigates oxygen inhibition, enhancing cure speed . Optimize formulations by blending with oligomers (e.g., urethane acrylates) at 15–20 wt% IBOMA .

Q. What storage conditions maximize IBOMA stability for long-term research use?

  • Temperature : Store below 30°C to prevent polymerization .
  • Light : Protect from UV exposure to avoid premature curing .
  • Inhibitors : Add 50–100 ppm MEHQ to extend shelf-life beyond 12 months .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.